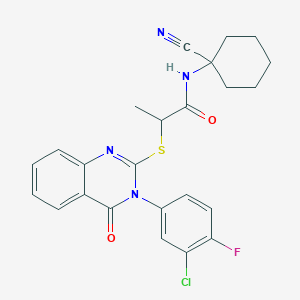
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the reaction of 3-chloro-4-fluoroaniline with a suitable reagent to form the quinazolinone structure.
Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: Finally, the thioether intermediate is reacted with 1-cyanocyclohexylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the nitrile group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives, amines
Substitution: Various substituted aromatic derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific biological targets and pathways involved in these activities are subjects of ongoing research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-((3-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- 2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
Uniqueness
The presence of both chloro and fluoro substituents on the aromatic ring in 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
属性
分子式 |
C24H22ClFN4O2S |
|---|---|
分子量 |
485.0 g/mol |
IUPAC 名称 |
2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C24H22ClFN4O2S/c1-15(21(31)29-24(14-27)11-5-2-6-12-24)33-23-28-20-8-4-3-7-17(20)22(32)30(23)16-9-10-19(26)18(25)13-16/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,29,31) |
InChI 键 |
NQIOBWQVNXXCPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
![(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)
![N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13365223.png)
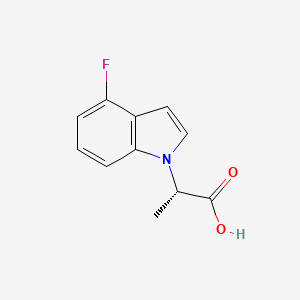
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365235.png)
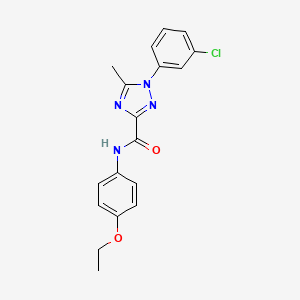
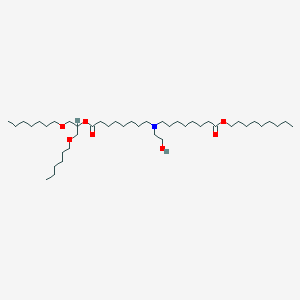
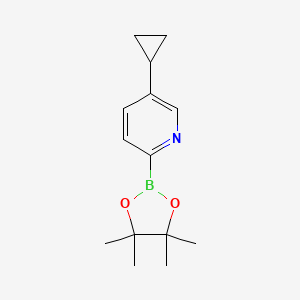
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365284.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)
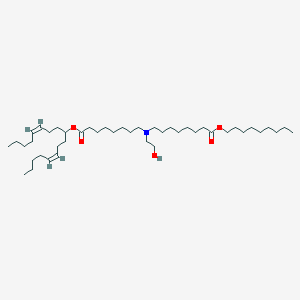
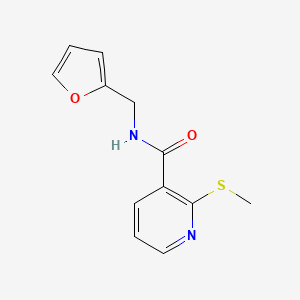
![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)
